molecular formula C21H19ClFNO3S2 B11145261 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11145261
M. Wt: 452.0 g/mol
InChI Key: MRUHDNCQVPVCMS-UHFFFAOYSA-N
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Description

The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a benzothiophene carboxamide derivative characterized by a chloro-substituted benzothiophene core, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 4-fluorobenzyl substituent.

Properties

Molecular Formula

C21H19ClFNO3S2

Molecular Weight

452.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H19ClFNO3S2/c1-13-2-7-17-18(10-13)28-20(19(17)22)21(25)24(16-8-9-29(26,27)12-16)11-14-3-5-15(23)6-4-14/h2-7,10,16H,8-9,11-12H2,1H3

InChI Key

MRUHDNCQVPVCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation

The benzo[b]thiophene-2-carboxylic acid scaffold is synthesized via a palladium-catalyzed carbonylation reaction under pressurized CO (32 atm) and air (40 atm). Key steps include:

  • Substrate Preparation : 2-(Phenylethynyl)phenyl sulfides are treated with Pd(OAc)₂ and KI in methanol at 80–100°C.

  • Reaction Optimization : Yields improve significantly when using ionic liquids (e.g., BmimBF₄) as co-solvents, achieving 81% isolated yield in scaled reactions.

Table 1: Reaction Conditions for Benzothiophene Carboxylic Acid Synthesis

ParameterOptimal ValueImpact on Yield
Catalyst (Pd(OAc)₂)5 mol%Maximizes turnover
Temperature80°C (MeOH), 100°C (BmimBF₄)Prevents decomposition
CO Pressure32 atmEnsures stoichiometric CO insertion
Solvent SystemMeOH/BmimBF₄ (1:3)Enhances catalyst stability

Chlorination and Methylation

Subsequent functionalization introduces the 3-chloro and 6-methyl groups:

  • Chlorination : Treatment of the carboxylic acid with PCl₅ in dichloromethane at 0°C yields the acid chloride intermediate.

  • Friedel-Crafts Alkylation : AlCl₃-mediated methylation at the 6-position using methyl iodide (60% yield).

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Oxidation of Tetrahydrothiophene

The sulfone moiety is introduced via oxidation of tetrahydrothiophene using hydrogen peroxide (30%) in acetic acid at 60°C. This step achieves >95% conversion, with the sulfone group critical for enhancing solubility and biological activity.

Resolution of Chiral Amine

The 3-amine substituent is obtained through enzymatic resolution of racemic tetrahydrothiophene-3-amine using immobilized lipase B (Novozym 435), achieving 98% enantiomeric excess.

Coupling Reactions and Final Assembly

Carboxamide Formation

The acid chloride intermediate reacts with 1,1-dioxidotetrahydrothiophen-3-amine in tetrahydrofuran (THF) under Schlenk conditions:

  • Conditions : 0°C, slow addition of Et₃N to scavenge HCl.

  • Yield : 78% after column chromatography.

N-Alkylation with 4-Fluorobenzyl Bromide

The secondary amine undergoes alkylation using 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF:

  • Temperature : 50°C, 12 hours.

  • Workup : Aqueous extraction and recrystallization from ethanol/water (65% yield).

Table 2: Key Parameters for N-Alkylation

ParameterValueRole
BaseK₂CO₃Deprotonates amine
SolventDMFPolar aprotic medium
Reaction Time12 hoursEnsures complete alkylation

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with gradient elution (hexane/ethyl acetate 95:5 to 80:20). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >99%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (s, 1H, ArH), 4.62 (s, 2H, NCH₂), 3.12–3.08 (m, 2H, tetrahydrothiophene).

  • HRMS : m/z calculated for C₂₂H₂₀ClFNO₃S₂ [M+H]⁺: 496.0532, found: 496.0528.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors for the carbonylation step reduces reaction time from 24 hours to 2 hours, with 85% yield at 100 g scale.

Green Chemistry Metrics

  • E-factor : 12.5 (improved to 8.2 using solvent recycling).

  • PMI (Process Mass Intensity) : 32.7, optimized via catalyst recovery.

Challenges and Alternative Routes

Competing Side Reactions

  • N-Overalkylation : Mitigated by using a 1:1 molar ratio of amine to alkylating agent.

  • Sulfone Reduction : Avoided by excluding reducing agents during coupling steps.

Enzymatic Amination

Recent studies propose transaminase-mediated synthesis of the tetrahydrothiophen-3-amine intermediate, reducing reliance on chiral resolution .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. Its structural features suggest it may interact with various biological targets, including enzymes and receptors involved in disease pathways. Research indicates that it exhibits inhibitory effects on specific enzymes, suggesting applications in treating diseases such as cancer and inflammatory disorders .

Studies have demonstrated that 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide can modulate enzyme activity and affect signal transduction pathways. For instance, it has shown promise in inhibiting certain kinases, which are crucial in cancer progression .

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. This aspect is particularly relevant for developing new antibiotics amid rising antibiotic resistance .

Case Study 1: Enzyme Inhibition

A study focused on the compound's interaction with a specific kinase involved in cancer signaling pathways demonstrated significant inhibition at nanomolar concentrations. This suggests its potential as a lead compound for developing targeted therapies against cancer.

Case Study 2: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antimicrobial activity, comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiophene core can intercalate with DNA or inhibit enzyme activity, while the dioxidotetrahydrothiophene group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

The benzyl group at the N-position is a key modulator of physicochemical and biological properties. The following analogs highlight substituent effects:

Compound Name Benzyl Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 4-fluorobenzyl C₂₂H₂₁ClFNO₃S₂* ~464.0† Enhanced electronegativity, reduced lipophilicity vs. chloro/methoxy
3-chloro-N-(3-methoxybenzyl)-...-6-methyl-1-benzothiophene-2-carboxamide 3-methoxybenzyl C₂₂H₂₂ClNO₄S₂ 464.0 Methoxy group increases polarity and H-bonding potential
3-chloro-N-(3-chlorobenzyl)-...-6-methyl-1-benzothiophene-2-carboxamide 3-chlorobenzyl C₂₁H₁₉Cl₂NO₃S₂ 468.42 Chlorine adds lipophilicity and steric bulk

†Estimated based on analog data.

  • 3-Methoxybenzyl () : The methoxy group’s electron-donating nature could influence binding to polar active sites, though its larger size may reduce permeability.
  • 3-Chlorobenzyl () : The chloro substituent increases molecular weight and lipophilicity (LogP = 4.2 ), favoring membrane penetration but possibly reducing aqueous solubility.

Core Heterocycle Modifications

Replacing the benzothiophene core with benzofuran (as in 5-chloro-N-(...)-3,6-dimethyl-1-benzofuran-2-carboxamide , ) alters electronic properties:

  • Benzothiophene (Target) : The sulfur atom enhances aromatic stability and may participate in hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Key data for analogs (target compound data unavailable in evidence):

Property 3-Methoxybenzyl Analog 3-Chlorobenzyl Analog Benzofuran Analog ()
Density (g/cm³) N/A 1.5 ± 0.1 N/A
Boiling Point (°C) N/A 721.6 ± 60.0 N/A
Molecular Weight (g/mol) 464.0 468.42 ~477.5*
LogP N/A 4.2 N/A

*Estimated for benzofuran analog (C₂₂H₂₂ClNO₅S₂).

  • Thermal Stability : The 3-chlorobenzyl analog’s high boiling point (721.6°C) suggests strong intermolecular forces, likely due to chlorine’s polarizability .
  • Solubility : Methoxy and fluorine substituents may improve aqueous solubility relative to chloro analogs, critical for bioavailability.

Biological Activity

The compound 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-6-methyl-1-benzothiophene-2-carboxamide is a derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H20ClFNO2S2
  • Molecular Weight : 393.95 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene exhibit significant antimicrobial properties. In particular, studies have shown that compounds with halogen substitutions, such as chlorine, enhance antibacterial activity against Gram-positive bacteria. For example, similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Chloro-substituted benzothiophene16Staphylococcus aureus
Methyl alcohol derivative128Bacillus cereus

Anticancer Activity

Benzothiophene derivatives have also shown promise in anticancer research. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups like chlorine may enhance the cytotoxic effects against certain cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of benzothiophene derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Compounds with a thiophene core have been reported to reduce inflammation in animal models by modulating the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that chloro-substituted benzothiophenes exhibited rapid bactericidal activity against various pathogens, with time-kill assays confirming their effectiveness at MIC levels .
  • Anticancer Mechanism Investigation : Research focused on the mechanism of action revealed that specific benzothiophene derivatives could inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Q & A

Q. Table 1. Comparative Yields for Synthetic Routes

MethodSolventTemperatureYield
Acylation in DMFDMF25°C72%
Acylation in TolueneToluene0°C65%
Microwave-assistedDMF80°C68%

Q. Table 2. Key NMR Assignments

Protonδ (ppm)Assignment
H-7 (Benzothiophene)7.45Aromatic proton
H-4 (Fluorobenzyl)5.12CH₂ group
H-1 (Tetrahydrothiophen)3.78Sulfone-adjacent CH

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